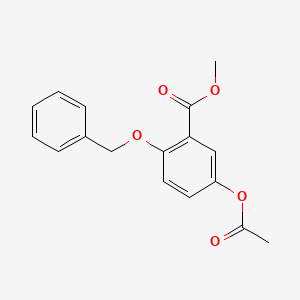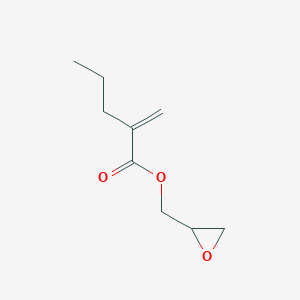![molecular formula C13H19NO3 B14365152 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL CAS No. 91272-48-9](/img/structure/B14365152.png)
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a butylamino group attached to a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL typically involves the reaction of a benzodioxin derivative with a butylamine. One common method includes the following steps:
Starting Material: The synthesis begins with a benzodioxin derivative, such as 2,3-dihydro-1,4-benzodioxin-5-OL.
Amine Addition: The benzodioxin derivative is reacted with butylamine in the presence of a suitable catalyst, such as a Lewis acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the butylamino group.
Scientific Research Applications
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Butylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone hydrochloride
- 2-(Butylamino)ethanethiol
Comparison
Compared to similar compounds, 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL is unique due to its benzodioxin ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
91272-48-9 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-(butylaminomethyl)-2,3-dihydro-1,4-benzodioxin-5-ol |
InChI |
InChI=1S/C13H19NO3/c1-2-3-7-14-8-10-9-16-13-11(15)5-4-6-12(13)17-10/h4-6,10,14-15H,2-3,7-9H2,1H3 |
InChI Key |
BWCPBKUPPAKDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1COC2=C(C=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
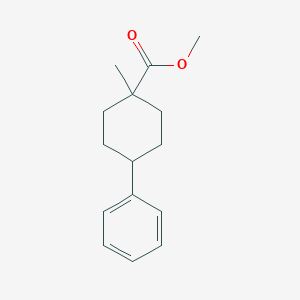
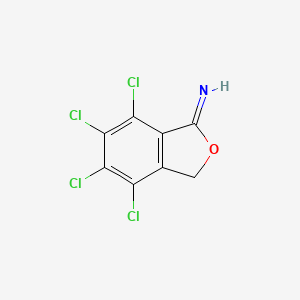
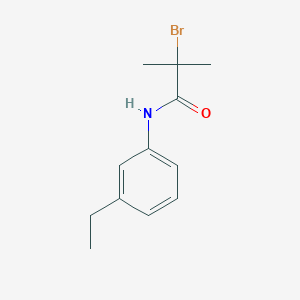
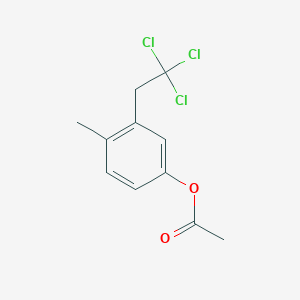
![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
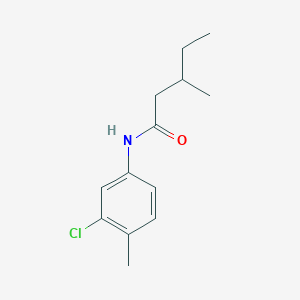
![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
